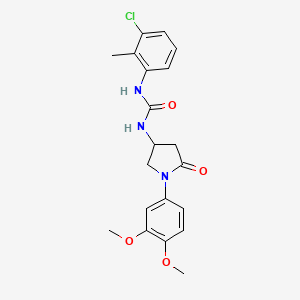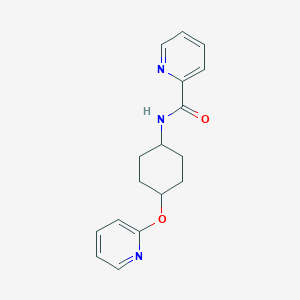
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, also known as JNJ-54452840, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the orexin-1 receptor, which plays an important role in regulating wakefulness and sleep.
Wirkmechanismus
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays a key role in regulating wakefulness and sleep. By blocking the activation of the orexin-1 receptor, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide reduces the activity of the orexin system, leading to increased sleep and decreased wakefulness. The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in obese animals. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has several advantages as a research tool. It is a potent and selective antagonist of the orexin-1 receptor, which allows for the specific targeting of this receptor. It has also been shown to be effective in a variety of animal models, making it a useful tool for studying the orexin system in vivo. However, there are also some limitations to the use of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a steady state concentration. In addition, it has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the identification of new therapeutic applications for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, particularly in the treatment of psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide and the role of the orexin system in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with cyclohexanone in the presence of a base to give 4-(pyridin-2-yloxy)cyclohexanone. This intermediate is then reacted with picolinic acid in the presence of a coupling agent to give the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The synthesis method has been optimized to provide high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of sleep disorders, particularly narcolepsy and insomnia. It has also been studied for its potential in the treatment of obesity, addiction, and anxiety disorders. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been used as a research tool to study the role of the orexin-1 receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMSMDNVZAOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

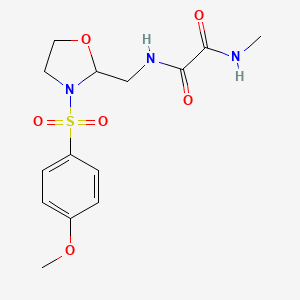

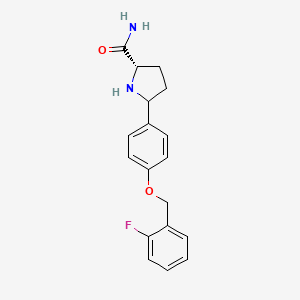

![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)

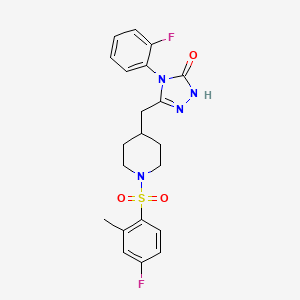


![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
